(S,R,S)-AHPC-C9-NH2 hydrochloride is a synthetic compound characterized by its complex structure, which includes multiple functional groups essential for its biological activity. The molecular formula is , and it is primarily utilized in research related to targeted protein degradation, specifically within the context of proteolysis-targeting chimeras (PROTAC) technology. This compound acts as a ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) recruiting ligand, which is crucial for binding to E3 ubiquitin ligases, thereby facilitating the degradation of specific target proteins .
The primary biological activity of (S,R,S)-AHPC-C9-NH2 hydrochloride lies in its role as a building block for PROTACs. These compounds are designed to induce targeted protein degradation by recruiting E3 ligases to specific substrates. This mechanism allows for the selective elimination of proteins involved in various diseases, including cancer. The unique structure of (S,R,S)-AHPC-C9-NH2 hydrochloride enhances its binding affinity and specificity towards the target proteins, making it a valuable tool in drug discovery and development .
(S,R,S)-AHPC-C9-NH2 hydrochloride can be synthesized through several methods:
The applications of (S,R,S)-AHPC-C9-NH2 hydrochloride are primarily found in:
Interaction studies involving (S,R,S)-AHPC-C9-NH2 hydrochloride focus on its binding affinity with E3 ligases and target proteins. These studies often utilize techniques such as:
Several compounds exhibit structural and functional similarities to (S,R,S)-AHPC-C9-NH2 hydrochloride. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
(S,R,S)-AHPC-C6-NH2 hydrochloride | Similar VHL ligand-linker structure | Shorter alkyl chain compared to C9 variant |
(S,R,S)-AHPC-C4-NH2 hydrochloride | E3 ligase ligand-linker conjugate | Contains a distinct linker for specific targets |
(S,R,S)-AHPC-C10-NH2 dihydrochloride | Extended alkyl chain for enhanced solubility | Potentially increased binding affinity |
(S,R,S)-VL285 Phenol-piperazine | Different scaffold but similar application in PROTACs | Utilizes a phenolic moiety for interaction |
These compounds share common functionalities but differ in their structural elements, which can influence their biological activity and application in drug development .
(S,R,S)-AHPC-CO-C9-NH2 hydrochloride belongs to the class of heterobifunctional PROTAC precursors designed for synthetic accessibility and optimal degradation efficiency. Its structure comprises three key elements:
Component | Description | Role in PROTAC Function |
---|---|---|
(S,R,S)-AHPC ligand | VHL-binding scaffold with defined stereochemistry at C3, C4, and C5 positions | Recruits CRL2^VHL^ E3 ubiquitin ligase |
C9 crosslinker | Nine-carbon alkyl chain with carbamate (CO) linkage | Spatially separates E3 and target ligands |
Terminal amine | Primary amine (-NH2) at crosslinker terminus | Enables conjugation to target warheads |
The stereochemical configuration (S,R,S) at the hydroxyproline core (Hyp) is critical for maintaining nanomolar binding affinity to VHL’s β-domain, as demonstrated by crystallographic studies showing hydrogen bonding between the Hyp hydroxyl and His115/Ser111 residues. The C9 crosslinker’s length (approximately 13.5 Å) balances ternary complex formation efficiency with proteasome engagement, as shorter linkers (<6 carbons) often impair degradation by restricting spatial flexibility.
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥10 mM in PBS) compared to non-ionized analogs, facilitating stock solution preparation for biochemical assays. The C9 alkyl chain introduces moderate lipophilicity (calculated LogP = 3.2), which improves membrane permeability over shorter-chain variants while avoiding excessive hydrophobicity that could promote nonspecific protein aggregation.
Conformational analysis via molecular dynamics simulations reveals two energetically favored states for the crosslinker:
These properties make (S,R,S)-AHPC-CO-C9-NH2 hydrochloride particularly valuable for generating PROTAC libraries through solid-phase peptide synthesis or click chemistry approaches, where the terminal amine serves as a handle for coupling to activated carboxylic acids, NHS esters, or other electrophilic warheads.